molecular formula C17H21N3O3 B2816524 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide CAS No. 1209576-67-9

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide

Cat. No. B2816524
CAS RN: 1209576-67-9
M. Wt: 315.373
InChI Key: YXKGCKFLADFMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide, also known as PEP005, is a synthetic compound that has been studied for its potential use in treating various medical conditions. PEP005 is a member of the ingenol family, which is a group of compounds that are found in the sap of the Euphorbia plant.

Mechanism of Action

The mechanism of action of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide involves the activation of protein kinase C (PKC) isoforms, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis. 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide binds to and activates PKCδ, which leads to the activation of downstream signaling pathways that ultimately lead to apoptosis in cancer cells. In addition, 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide has been shown to activate immune cells and increase the production of cytokines, which contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of tumor growth, and anti-inflammatory and immunomodulatory effects. 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide has also been shown to increase the production of cytokines, including interleukin-8 (IL-8), which is involved in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide in lab experiments is its specificity for PKCδ, which makes it a useful tool for studying the role of PKCδ in various cellular processes. However, one limitation of using 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide is its low solubility in water, which can make it difficult to use in certain experimental systems.

Future Directions

There are several future directions for research on 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide, including its potential use in combination with other cancer treatments, its use in treating other types of cancer, and its potential use in treating other inflammatory skin conditions. In addition, further studies are needed to determine the optimal dosing and administration of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide for different medical conditions.

Synthesis Methods

The synthesis of 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide involves several steps, including the reaction of 4-isopropyl-6-oxypyrimidine-1(6H)-one with 2-bromoethylphenoxyacetate to form 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide. This reaction is carried out in the presence of a catalyst such as potassium carbonate or cesium carbonate. The final product is purified using column chromatography or recrystallization.

Scientific Research Applications

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide has been studied for its potential use in treating various medical conditions, including cancer, psoriasis, and actinic keratosis. In preclinical studies, 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide has also been shown to have anti-inflammatory and immunomodulatory effects, which make it a potential treatment for psoriasis and other inflammatory skin conditions.

properties

IUPAC Name

2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-(2-phenoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-13(2)15-10-17(22)20(12-19-15)11-16(21)18-8-9-23-14-6-4-3-5-7-14/h3-7,10,12-13H,8-9,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKGCKFLADFMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.